molecular formula C16H14BrN3OS B11098378 3-{[(2-bromophenyl)amino]methyl}-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione

3-{[(2-bromophenyl)amino]methyl}-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B11098378
M. Wt: 376.3 g/mol
InChI Key: ATTBGSXOQKBMDL-UHFFFAOYSA-N
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Description

3-{[(2-BROMOPHENYL)AMINO]METHYL}-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-BROMOPHENYL)AMINO]METHYL}-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves the reaction of 2-bromobenzylamine with 4-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired oxadiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-BROMOPHENYL)AMINO]METHYL}-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-{[(2-BROMOPHENYL)AMINO]METHYL}-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE has several scientific research applications:

    Medicinal Chemistry: The compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.

    Agriculture: It can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-{[(2-BROMOPHENYL)AMINO]METHYL}-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of enzymes or receptors involved in disease processes. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • Indole derivatives : These compounds share similar heterocyclic structures and exhibit comparable biological activities.

Uniqueness

3-{[(2-BROMOPHENYL)AMINO]METHYL}-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE stands out due to its unique combination of a bromophenyl group and an oxadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H14BrN3OS

Molecular Weight

376.3 g/mol

IUPAC Name

3-[(2-bromoanilino)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C16H14BrN3OS/c1-11-6-8-12(9-7-11)15-19-20(16(22)21-15)10-18-14-5-3-2-4-13(14)17/h2-9,18H,10H2,1H3

InChI Key

ATTBGSXOQKBMDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=S)O2)CNC3=CC=CC=C3Br

Origin of Product

United States

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